1-Pyrenebutyric acid

描述

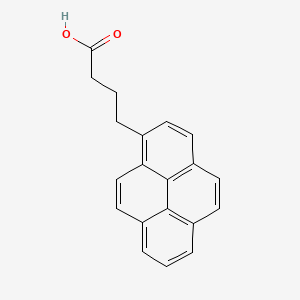

Structure

3D Structure

属性

IUPAC Name |

4-pyren-1-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYRRCOJHNZVDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063032 |

Source

|

| Record name | 1-Pyrenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 1-Pyrenebutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3443-45-6, 25338-56-1 |

Source

|

| Record name | 1-Pyrenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrenebutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenebutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrenebutanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pyrenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRENEBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT0DC64E8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the fluorescent properties of 1-pyrenebutyric acid

An In-depth Technical Guide to the Fluorescent Properties of 1-Pyrenebutyric Acid

Introduction

This compound (PBA) is a polycyclic aromatic hydrocarbon (PAH) derivative widely utilized as a fluorescent probe in biochemical and cellular research.[1][2] Its utility stems from a unique combination of photophysical properties: a high fluorescence quantum yield, a long fluorescence lifetime, and a profound sensitivity of its emission spectrum to the local microenvironment.[1][2][3] PBA is particularly known for its ability to form "excimers" (excited-state dimers) and for the quenching of its fluorescence by molecular oxygen, making it an invaluable tool for studying membrane fluidity, protein interactions, and local oxygen concentration.[3][4][5][6]

This technical guide provides a comprehensive overview of the core fluorescent properties of this compound, detailed experimental protocols for their measurement, and visual diagrams of the underlying photophysical processes. The content is tailored for researchers, scientists, and drug development professionals who employ fluorescence-based techniques.

Core Fluorescent Properties

The fluorescence of PBA is characterized by two primary emission forms: a structured monomer emission at shorter wavelengths and a broad, structureless excimer emission at longer wavelengths. The ratio and characteristics of these emissions are highly dependent on the concentration of PBA and the nature of its environment.

Monomer Fluorescence

At low concentrations or in environments that restrict molecular mobility, PBA exhibits fluorescence from its locally excited state (monomer). This emission is characterized by a well-defined vibronic structure.[7][8]

Excimer Fluorescence

When an excited-state PBA molecule encounters a ground-state molecule, they can form a transient complex known as an excimer.[9] This excimer then fluoresces at a longer wavelength (a larger Stokes shift) than the monomer, resulting in a broad, featureless emission band typically centered around 480-500 nm.[7][9] The formation of excimers is diffusion-controlled and therefore highly sensitive to the viscosity and polarity of the medium.

Quantitative Fluorescent Properties

The key photophysical parameters of this compound are summarized in the tables below. It is critical to note that these values are highly sensitive to the experimental conditions, including solvent, temperature, pH, and the presence of quenching agents.

Table 1: Absorption and Emission Properties of this compound

| Property | Wavelength (nm) | Conditions | Reference |

| Absorption Maximum (λ_abs) | ~347 nm | Aqueous solution | [6] |

| Monomer Emission (λ_em) | 374, 385, 394 nm | Water | [8] |

| Excimer Emission (λ_em) | ~460-500 nm | High concentration in PMMA film | [7][9] |

Table 2: Fluorescence Lifetime of this compound

| Lifetime (τ) (ns) | Condition | Notes | Reference |

| 100 - 200 ns | General range in aqueous systems without oxygen | Long lifetime makes it sensitive to quenchers. | [3] |

| 185 ns | Single living cells under nitrogen atmosphere (0% O₂) | Represents the unquenched lifetime in a biological context. | [4][5][10] |

| 55 ns | Single living cells under 100% oxygen | Demonstrates significant quenching by oxygen. | [4][5][10] |

| 215 ns | Freshly fixed cells under nitrogen atmosphere | Lifetime can increase when cellular functions are stopped. | [4][5][10] |

Environmental Effects on Fluorescence

Solvent Polarity

The vibronic fine structure of the PBA monomer emission is particularly sensitive to the polarity of the solvent, a phenomenon known as the Ham effect. The ratio of the intensity of the third vibronic peak (I₃, ~385 nm) to the first (I₁, ~374 nm) is often used as a measure of the micropolarity of the probe's environment.[8] In non-polar solvents, the I₁/I₃ ratio is higher, while in polar solvents, this ratio decreases.[11]

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[12] PBA's long fluorescence lifetime makes it highly susceptible to quenching by various molecules, most notably molecular oxygen.[3][4] This quenching is a dynamic, diffusion-controlled process where every collision between an excited PBA molecule and an oxygen molecule is effective in de-exciting the fluorophore without light emission.[3] This property is the basis for its use as an oxygen sensor.[4][5][6] The relationship between fluorescence intensity or lifetime and quencher concentration is described by the Stern-Volmer equation.[3]

pH Effects

The fluorescence of molecules containing acidic or basic functional groups can be sensitive to pH.[13] A change in pH can alter the ionization state of the carboxylic acid group on PBA, potentially affecting its fluorescence properties such as emission maxima and quantum yield.[13][14] While some studies utilize PBA in buffered solutions, the specific pH-dependent fluorescence profile of PBA itself can be complex and may be influenced by protonation/deprotonation events.[14][15]

Visualizing Photophysical Processes and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex processes underlying PBA's fluorescence and its experimental analysis.

Caption: Jablonski diagram illustrating the electronic transitions for this compound monomer fluorescence.

Caption: Mechanism of this compound (PBA) excimer formation and subsequent fluorescence.

Caption: Competing pathways of fluorescence and oxygen quenching for excited this compound.

Caption: General experimental workflow for characterizing the fluorescent properties of this compound.

Experimental Protocols

Steady-State Fluorescence Spectroscopy

This protocol is for measuring the fluorescence excitation and emission spectra of PBA.

-

Instrumentation: A standard scanning spectrofluorometer is required.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).[16] PBA is poorly soluble in water.[16]

-

Dilute the stock solution in the desired experimental buffer or solvent to the final working concentration. For monomer studies, use low micromolar concentrations. For excimer studies, higher concentrations may be required.

-

Transfer the sample to a quartz cuvette.

-

-

Measurement Procedure:

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

To measure the emission spectrum, set the excitation wavelength. An excitation wavelength of 334 nm or 360 nm is commonly used.[17]

-

Scan the emission monochromator over the desired range, typically from 350 nm to 600 nm, to capture both monomer and potential excimer fluorescence.[17] Set appropriate excitation and emission slit widths (e.g., 1-5 nm) to balance signal intensity and spectral resolution.[17]

-

To measure the excitation spectrum, set the emission monochromator to a peak wavelength of the monomer fluorescence (e.g., 374 nm) and scan the excitation monochromator.

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This protocol outlines the general steps for measuring the fluorescence lifetime of PBA, often using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a laser diode or pulsed lamp) and a sensitive detector is needed.

-

Sample Preparation: Prepare the sample as described for steady-state measurements. If studying oxygen quenching, the sample must be equilibrated with gas mixtures of known oxygen content.[4][5]

-

Measurement Procedure:

-

The sample is excited with a short pulse of light at a suitable wavelength (e.g., 347 nm from a frequency-doubled ruby laser or a ~404 nm diode).[4][6]

-

The emission is passed through a band-pass filter to select the desired fluorescence (e.g., monomer emission).[4]

-

The detector records the arrival time of individual photons relative to the excitation pulse.

-

A histogram of photon arrival times is built up over many excitation cycles, creating a fluorescence decay curve.

-

The decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s) (τ).

-

Conclusion

This compound is a powerful and versatile fluorescent probe whose photophysical properties provide deep insights into its molecular environment. Its long lifetime and sensitivity to oxygen make it an exceptional sensor for cellular respiration and hypoxia.[4][5][18] Furthermore, the environment-sensitive nature of its monomer and excimer emissions allows for detailed studies of membrane dynamics, protein conformation, and intermolecular interactions.[1][2] A thorough understanding of its core fluorescent properties and the protocols for their measurement is essential for leveraging the full potential of this probe in advanced scientific research.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioone.org [bioone.org]

- 5. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lifetime of Fluorescent Pyrene Butyric Acid Probe in Single Living Cells for Measurement of Oxygen Fluctuation ¶ | Semantic Scholar [semanticscholar.org]

- 11. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. rsc.org [rsc.org]

- 18. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Pyrenebutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 1-pyrenebutyric acid, a vital fluorescent probe and building block in biomedical research and drug development. The primary synthetic route involves a two-step process: the Friedel-Crafts acylation of pyrene with succinic anhydride to yield 4-oxo-4-(pyren-1-yl)butyric acid, followed by the reduction of the keto group. This document details the experimental protocols for each step, including alternative reduction methodologies, and provides quantitative data for reaction conditions and yields. Furthermore, purification techniques and diagrammatic representations of the synthetic pathways are presented to offer a thorough understanding of the process for researchers and professionals in the field.

Introduction

This compound (PBA) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by the fluorescent pyrene moiety linked to a butyric acid chain. This unique structure imparts valuable properties, making it a versatile tool in various scientific disciplines. Its intrinsic fluorescence is sensitive to the local environment, allowing it to be used as a probe to study molecular interactions, protein conformations, and cellular dynamics. The carboxylic acid functional group provides a convenient handle for covalent attachment to biomolecules, surfaces, and nanoparticles, further expanding its utility in the development of targeted drug delivery systems, biosensors, and imaging agents. A robust and well-characterized synthetic protocol is therefore essential for its widespread application.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of pyrene, followed by a reduction of the resulting keto acid.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Pyrene

This initial step involves the electrophilic aromatic substitution of pyrene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form the intermediate, 4-oxo-4-(pyren-1-yl)butyric acid.

3.1.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| Pyrene | 202.25 |

| Succinic Anhydride | 100.07 |

| Aluminum Chloride (anhydrous) | 133.34 |

| Nitrobenzene | 123.11 |

| Hydrochloric Acid (conc.) | 36.46 |

| Sodium Hydroxide | 40.00 |

| Acetic Acid (glacial) | 60.05 |

3.1.2. Reaction Workflow

Caption: Workflow for the Friedel-Crafts acylation of pyrene.

3.1.3. Detailed Procedure

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, a mixture of pyrene and succinic anhydride is suspended in nitrobenzene.

-

The flask is cooled in an ice-salt bath to 0-5 °C.

-

Anhydrous aluminum chloride is added portion-wise with vigorous stirring over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction mixture is then poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The nitrobenzene is removed by steam distillation.

-

The resulting crude solid of 4-oxo-4-(pyren-1-yl)butyric acid is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from glacial acetic acid or aqueous ethanol.

3.1.4. Quantitative Data

| Parameter | Value |

| Molar Ratio (Pyrene:Succinic Anhydride:AlCl₃) | 1 : 1.1 : 2.2 |

| Solvent | Nitrobenzene |

| Reaction Temperature | 0-5 °C (addition), Room Temp. (reaction) |

| Reaction Time | 24-48 hours |

| Typical Yield | 70-85% |

Step 2: Reduction of 4-Oxo-4-(pyren-1-yl)butyric Acid

The carbonyl group of the intermediate keto acid is reduced to a methylene group to yield the final product, this compound. Two primary methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction.

The Wolff-Kishner reduction is performed under basic conditions and is suitable for substrates that are sensitive to acid.

3.2.1.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 4-Oxo-4-(pyren-1-yl)butyric Acid | 302.32 |

| Hydrazine Hydrate (85%) | 50.06 |

| Potassium Hydroxide | 56.11 |

| Diethylene Glycol | 106.12 |

| Hydrochloric Acid (conc.) | 36.46 |

| Ethanol | 46.07 |

3.2.1.2. Reaction Workflow

Caption: Workflow for the Wolff-Kishner reduction.

3.2.1.3. Detailed Procedure

-

A mixture of 4-oxo-4-(pyren-1-yl)butyric acid, potassium hydroxide, and 85% hydrazine hydrate is prepared in diethylene glycol.

-

The mixture is heated to reflux for 1.5 hours.

-

Water and excess hydrazine are removed by distillation until the temperature of the solution reaches 195-200 °C.

-

The reaction mixture is maintained at this temperature for an additional 4 hours.

-

After cooling, the mixture is poured into dilute hydrochloric acid.

-

The precipitated crude this compound is collected by filtration and washed thoroughly with water.

-

The product is purified by recrystallization from ethanol.

3.2.1.4. Quantitative Data

| Parameter | Value |

| Molar Ratio (Keto Acid:Hydrazine Hydrate:KOH) | 1 : 2 : 2 |

| Solvent | Diethylene Glycol |

| Reaction Temperature | Reflux, then 195-200 °C |

| Reaction Time | 5.5 hours total |

| Typical Yield | >90% |

The Clemmensen reduction is an alternative method that utilizes zinc amalgam and concentrated hydrochloric acid, making it suitable for base-sensitive substrates.[1][2]

3.2.2.1. Materials and Reagents

| Reagent |

| 4-Oxo-4-(pyren-1-yl)butyric Acid |

| Zinc Amalgam (Zn(Hg)) |

| Hydrochloric Acid (conc.) |

| Toluene |

3.2.2.2. Reaction Workflow

Caption: Workflow for the Clemmensen reduction.

3.2.2.3. Detailed Procedure

-

A mixture of 4-oxo-4-(pyren-1-yl)butyric acid, amalgamated zinc, concentrated hydrochloric acid, and toluene is refluxed with vigorous stirring.

-

Additional portions of concentrated hydrochloric acid are added at regular intervals during the reflux period.

-

After the reaction is complete (monitored by TLC), the mixture is cooled.

-

The aqueous and organic layers are separated.

-

The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol.

3.2.2.4. Quantitative Data

| Parameter | Value |

| Reagents | Zinc Amalgam, conc. HCl |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 24-48 hours |

| Typical Yield | 60-80% |

Purification of Final Product

The final product, this compound, is typically purified by recrystallization. Ethanol is a commonly used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold ethanol, and dried.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The two-step approach involving Friedel-Crafts acylation followed by reduction is the most common route. Researchers can choose between the Wolff-Kishner and Clemmensen reduction methods based on the chemical sensitivities of other functional groups present in their specific derivatives. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and purify this important fluorescent molecule for their research and development endeavors.

References

A Technical Guide to 1-Pyrenebutyric Acid (CAS No. 3443-45-6) for Research and Development

Introduction

1-Pyrenebutyric acid (PBA), identified by the CAS number 3443-45-6, is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in various scientific fields.[1][2] Structurally, it consists of a fluorescent pyrene moiety linked to a four-carbon aliphatic chain terminating in a carboxylic acid group. This unique bifunctional nature makes it a highly versatile tool, particularly as a fluorescent probe and a linker for surface functionalization.[2][3] Its fluorescence is notably sensitive to the local microenvironment, including polarity and the presence of quenchers like oxygen, making it an invaluable reporter molecule in biological and chemical systems.[2] The terminal carboxylic acid provides a convenient handle for covalent attachment to other molecules or surfaces, enabling its use in the development of biosensors, drug delivery systems, and functionalized materials.[2][4] This guide provides a comprehensive overview of its properties, applications, and relevant experimental frameworks for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are foundational to its application. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 3443-45-6 | [1][2][5] |

| Molecular Formula | C₂₀H₁₆O₂ | [1][2][5] |

| Molecular Weight | 288.34 g/mol | [1][2][5] |

| Appearance | Pale yellow to light brown crystalline powder | [1][2][5] |

| Melting Point | 184 - 193 °C | [2][5] |

| Solubility | Partially soluble in water; good solubility in Dichloromethane (DCM) and Chloroform; slightly soluble in DMSO and heated Methanol. | [2][4] |

| pKa (Predicted) | 4.76 ± 0.10 | [2] |

Table 2: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | References |

| UV/Vis Absorption Maxima (λ_abs_) | 343, 326, 313, 276, 265, 242, 234 | [4] |

| Fluorescence Emission Maxima (λ_em_) | 377, 397 | [4] |

Core Applications in Research and Development

PBA's distinct structure allows for its use in several advanced applications.

1. Fluorescent Probing PBA is widely employed as a fluorescent probe to investigate the microenvironments of biological systems such as proteins, lipids, and nucleic acids.[2] The pyrene group exhibits a long fluorescence lifetime and its emission spectrum is highly sensitive to the polarity of its surroundings. A key feature is its ability to form excited-state dimers, known as excimers, at high concentrations, which results in a characteristic red-shifted emission. Furthermore, its fluorescence is efficiently quenched by molecular oxygen and free radicals, a property that allows for the quantitative measurement of these species in cellular and chemical systems.[2]

2. Surface Functionalization and Bioconjugation The terminal carboxylic acid group is a critical functional handle that allows PBA to be covalently linked to other molecules or surfaces.[2] This acid can be "activated," for example, by reacting it with carbodiimides (like EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.[6] This activated ester is highly reactive towards primary amines, which are abundant in proteins and other biomolecules, facilitating stable amide bond formation. This capability is central to its use in creating functionalized surfaces for a variety of applications.[2][4]

3. Biosensor Development A prominent application of PBA is in the fabrication of biosensors. Its activated form, this compound N-hydroxysuccinimide ester (PBA-NHS), serves as an efficient linker molecule.[6] The pyrene moiety adsorbs strongly onto the surface of graphitic materials like graphene or carbon nanotubes (CNTs) via non-covalent π-π stacking interactions. The NHS ester then provides a reactive site for the immobilization of biorecognition elements, such as antibodies.[6] This methodology has been successfully used to construct field-effect transistor (FET)-based biosensors for detecting pathogens like SARS-CoV-2.[6]

Experimental Methodologies and Workflows

The following sections outline generalized protocols and logical workflows for common applications of PBA. Specific parameters must be optimized for each unique experimental system.

Generalized Workflow for Biosensor Surface Functionalization

This process describes the non-covalent immobilization of a PBA linker onto a graphitic substrate followed by the covalent attachment of a biological receptor.

-

Substrate Preparation : The substrate (e.g., graphene-coated sensor chip) is cleaned to ensure a pristine surface for functionalization.

-

Linker Immobilization : A solution of this compound N-hydroxysuccinimide ester (PBA-NHS) is incubated with the substrate. The pyrene group attaches to the surface via π-π stacking.

-

Washing : The surface is washed to remove any unbound linker molecules.

-

Bioreceptor Conjugation : The surface is incubated with a solution containing the bioreceptor (e.g., an antibody). The primary amine groups on the bioreceptor react with the immobilized NHS esters to form stable amide bonds.

-

Blocking and Final Wash : Any remaining active NHS esters are quenched, and the surface is washed to remove unbound bioreceptors, resulting in a functionalized sensor ready for analyte detection.

Principle of Fluorescence-Based Sensing

This workflow illustrates the fundamental principle of using PBA as a fluorescent probe where its emission is modulated by its environment.

-

Excitation : PBA in its ground state absorbs a photon of a specific wavelength (e.g., 343 nm), promoting it to an excited electronic state (PBA*).

-

Emission vs. Quenching : From the excited state, PBA can return to the ground state via two primary pathways:

-

Fluorescence Emission : It can release a photon of a longer wavelength (e.g., 377 nm), which is the detected signal.

-

Quenching : If a quencher molecule (e.g., O₂) is nearby, it can interact with the excited PBA*, causing a non-radiative return to the ground state. This process reduces or "quenches" the fluorescence signal.

-

-

Detection : The intensity of the emitted fluorescence is measured. A decrease in intensity correlates with an increase in the concentration of the quencher, allowing for quantitative analysis.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[7] Adherence to safety protocols is essential to minimize risk.

Table 3: GHS Hazard and Precautionary Information

| Category | Information | References |

| GHS Pictogram | Warning | [1][8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][7][8][9] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.Response: P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell. | [7][8][9] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperatures range from 0-8 °C to below 30°C in a cool, dark place. | [2][5][8][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [7][9] |

This compound is a powerful and versatile molecule for researchers in chemistry, biology, and materials science. Its unique combination of environmentally sensitive fluorescence and a reactive carboxylic acid handle makes it an ideal candidate for developing sophisticated fluorescent probes and for constructing functionalized surfaces for biosensing and other advanced applications. Proper understanding of its properties, handling requirements, and experimental principles is key to successfully leveraging its capabilities in research and development.

References

- 1. 1-Pyrenebutanoic acid | C20H16O2 | CID 76977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3443-45-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. lumiprobe.com [lumiprobe.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound 3443-45-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 1-Pyrenebutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-pyrenebutyric acid (PBA) in various solvents. A fluorescent probe and building block in diverse applications, understanding the solubility of PBA is critical for its effective use in experimental design and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and workflows for its application in protein labeling and graphene functionalization.

Core Concepts: Understanding the Solubility of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a hydrophobic pyrene core and a hydrophilic carboxylic acid group. This amphipathic nature governs its solubility, which varies significantly across different solvent systems. Generally, PBA exhibits poor solubility in aqueous solutions and non-polar organic solvents, while demonstrating better solubility in polar aprotic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

| Solvent | Chemical Class | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥49.9 mg/mL[1] | Requires sonication for dissolution[2] |

| Ethanol (EtOH) | Polar Protic | ≥5.71 mg/mL[1] | Requires sonication for dissolution[1] |

| Dichloromethane (DCM) | Halogenated | Good solubility | Qualitative assessment[3] |

| Chloroform | Halogenated | Good solubility[3] | Qualitative assessment |

| Methanol (MeOH) | Polar Protic | Slightly soluble (with heating)[4][5] | Qualitative assessment |

| Water | Aqueous | Insoluble[1] / Partially soluble[4][5][6][7] | Qualitative assessment |

Note: "Good solubility" and "Slightly soluble" are qualitative descriptions from the cited sources and are included for comparative purposes. The quantitative data for DMSO and Ethanol provide a more precise measure of solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a chosen solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer within a constant temperature bath (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is crucial to prevent artificially high solubility readings.

-

Dilution (if necessary): Depending on the expected concentration and the analytical method's linear range, it may be necessary to dilute the filtered saturate solution with the solvent.

-

Concentration Analysis: Determine the concentration of this compound in the filtered (and potentially diluted) solution using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.

Experimental Workflows and Signaling Pathways

The unique properties of this compound make it a valuable tool in various experimental workflows, particularly in the fields of biochemistry and materials science.

Workflow for Covalent Labeling of Proteins

This compound can be covalently attached to proteins, serving as a fluorescent probe to study protein structure, dynamics, and interactions. The carboxylic acid group of PBA can be activated to react with primary amines (e.g., lysine residues) on the protein surface. A common method for this is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. This compound CAS#: 3443-45-6 [m.chemicalbook.com]

- 5. This compound | 3443-45-6 [chemicalbook.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to the Spectroscopic Properties of 1-Pyrenebutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenebutyric acid (PBA) is a fluorescent probe widely utilized in biochemical and biophysical research. Its pyrene moiety confers intrinsic fluorescence that is highly sensitive to the local microenvironment, making it a valuable tool for investigating molecular interactions and dynamics. The butyric acid chain provides a versatile linker for covalent attachment to various biomolecules, including proteins, lipids, and nucleic acids. This guide provides a comprehensive overview of the absorption and emission spectral properties of PBA, detailed experimental protocols for their measurement, and an example of its application in a biochemical assay.

Spectroscopic Properties of this compound

The photophysical characteristics of this compound are crucial for its application as a fluorescent probe. These properties, including absorption and emission maxima, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime, are influenced by the solvent environment.

Data Presentation

The following table summarizes the key spectroscopic properties of this compound in various solvents.

| Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Methanol | 343, 326, 313, 276, 265, 242, 234[1] | ~40,000 at 338 nm[2] | 377, 397[1] | 0.19 - 0.22[3] | 5.1[4] |

| Ethanol | 342[5] | 33,113 at 342 nm[5] | 377, 397 | 0.38[6] | ~100 (in deoxygenated solution)[7][8] |

| DMSO | ~345[9] | Data not available | ~378, ~398[9] | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available | Data not available |

| Water | ~340 | Data not available | 377, 385, 397 | Data not available | 185 (deoxygenated)[7][10] |

Note: The molar absorptivity in methanol is for a similar pyrene derivative, N-(1-pyrene)maleimide, and is provided as an estimate. The quantum yield in methanol is for a π-expanded coumarin, which is used as a comparable value in the absence of specific data for PBA. The lifetime in ethanol is for pyrene, a closely related compound.

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires meticulous experimental procedures. Below are detailed methodologies for measuring molar absorptivity and fluorescence quantum yield.

Determination of Molar Absorptivity

The molar absorptivity (or molar extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., methanol, ethanol)

-

Calibrated analytical balance

-

Volumetric flasks

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Prepare a series of dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Measure absorbance: Record the absorption spectrum of each dilution (and a solvent blank) using the UV-Vis spectrophotometer.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

For each concentration, record the absorbance at λ_max.

-

Plot absorbance versus concentration.

-

Perform a linear regression of the data. The slope of the line corresponds to the molar absorptivity (ε) in M⁻¹cm⁻¹.

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

-

This compound (sample)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectroscopic grade solvents

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare solutions: Prepare dilute solutions of both the PBA sample and the fluorescence standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure absorption spectra: Record the UV-Vis absorption spectra of both the sample and standard solutions.

-

Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and standard solutions, ensuring the same excitation wavelength and instrument settings are used for both. Also, record the spectrum of a solvent blank.

-

Data Analysis:

-

Subtract the integrated fluorescence intensity of the solvent blank from the integrated intensities of the sample and standard.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

-

Mandatory Visualization: Experimental Workflow for a FRET-based Protease Assay

This compound can be employed as a donor fluorophore in a Förster Resonance Energy Transfer (FRET)-based assay to monitor protease activity. In this workflow, a peptide substrate is dually labeled with PBA (donor) and a suitable acceptor molecule. In the intact peptide, the proximity of the donor and acceptor allows for FRET to occur. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in the donor's fluorescence.

This in-depth guide provides essential technical information on the spectroscopic properties of this compound for researchers, scientists, and drug development professionals. By understanding its photophysical characteristics and employing rigorous experimental protocols, the full potential of PBA as a versatile fluorescent probe can be realized in a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. physicsforums.com [physicsforums.com]

- 7. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. γ-Oxo-1-pyrenebutyric acid used for fluorescent detection of serum albumins and trypsin - RSC Advances (RSC Publishing) [pubs.rsc.org]

applications of 1-pyrenebutyric acid in biochemical research

An In-depth Technical Guide to the Applications of 1-Pyrenebutyric Acid in Biochemical Research

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PBA) is a versatile fluorescent molecule that has become an indispensable tool in biochemical and biomedical research. Its unique photophysical properties, characterized by a fluorescence emission that is highly sensitive to the local microenvironment, make it an exceptional probe for investigating complex biological systems. The structure of PBA consists of a hydrophobic pyrene core, responsible for its fluorescence, and a terminal carboxylic acid group, which provides a reactive handle for conjugation to biomolecules.[1][2] This guide details the core applications of PBA, including its use in studying protein dynamics, analyzing lipid membrane properties, developing advanced biosensors, and enhancing intracellular drug delivery. We provide a consolidated overview of quantitative data, detailed experimental protocols, and visual diagrams to facilitate its practical application in the laboratory.

Introduction to this compound: Core Principles

This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, distinguished by a four-carbon aliphatic chain ending in a carboxylic acid.[1] This structure bestows upon PBA two critical features:

-

Environment-Sensitive Fluorescence: The pyrene moiety exhibits strong fluorescence that is profoundly influenced by the polarity and viscosity of its surroundings.[1][2] In non-polar environments, the emission spectrum shows well-resolved vibronic bands. As polarity increases, these bands broaden and undergo a red-shift. This solvatochromism is the basis for its use as a reporter on molecular interactions and local environmental changes.

-

Conjugation Capability: The terminal carboxylic acid group is a versatile functional handle. It can be activated, for example by carbodiimides, or more commonly, is used in its pre-activated N-hydroxysuccinimide (NHS) ester form (PBA-NHS) to form stable amide bonds with primary amines on biomolecules like proteins and peptides.[3][4][5][6]

A hallmark of pyrene derivatives is their ability to form "excimers" (excited-state dimers). When two pyrene moieties are in close proximity (typically <10 Å), they can form an excimer that emits a broad, structureless fluorescence at a longer wavelength (around 470 nm) compared to the structured monomer emission (370-400 nm). This phenomenon is a powerful tool for monitoring processes that involve changes in intermolecular or intramolecular distances, such as protein folding, dimerization, or membrane fusion.

Applications in Protein Structure and Function Analysis

PBA is widely used to label proteins to study their structure, dynamics, and interactions.[1] By covalently attaching PBA to specific amino acid residues (e.g., lysine), researchers can monitor conformational changes, folding pathways, and binding events that alter the local environment of the probe, leading to detectable changes in fluorescence.[1][2]

Key Uses:

-

Monitoring Protein-Ligand Interactions: Changes in PBA's fluorescence upon ligand binding can be used to determine binding affinities (Kd) and kinetics.[2]

-

Detecting Conformational Changes: Protein folding or conformational shifts can be tracked by observing changes in the emission spectrum or through the formation/disruption of excimers if multiple PBA probes are present.[1]

-

Specific Protein Detection: Modified versions of PBA have been used to create fluorescent probes for detecting key proteins like Bovine Serum Albumin (BSA), Human Serum Albumin (HSA), and the enzyme trypsin.[7]

Experimental Protocol: Protein Labeling with PBA-NHS Ester

This protocol provides a general method for labeling a protein with this compound N-hydroxysuccinimide Ester.

-

Protein Preparation: Dissolve the target protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should typically be in the range of 1-10 mg/mL.

-

Probe Preparation: Prepare a fresh stock solution of PBA-NHS ester (e.g., 10 mg/mL) in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the PBA-NHS ester solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted, hydrolyzed probe from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against the working buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the pyrene (at ~340 nm).

Probing Lipid Bilayers and Cell Membranes

The lipophilic pyrene core of PBA allows it to readily insert into lipid environments such as cell membranes and liposomes.[1][2] Once embedded, its fluorescence characteristics provide valuable information about the physical state of the membrane.

Key Uses:

-

Membrane Fluidity: Changes in the rotational mobility of PBA within the bilayer affect its fluorescence polarization (anisotropy). More fluid membranes result in lower anisotropy.

-

Lipid Packing and Phase: The ratio of excimer to monomer (E/M) fluorescence is a sensitive indicator of the probe's mobility and concentration within the membrane, which relates to lipid packing and phase transitions.[2]

-

Membrane Integrity: The leakage of PBA from vesicles or cells can be used as an indicator of membrane disruption.

Applications in Sensing and Biosensor Development

PBA's sensitivity to its environment makes it an excellent component for various sensors. Its applications range from detecting dissolved gases in cells to forming the critical interface in electrochemical biosensors.

A. Intracellular Oxygen Sensing

The fluorescence lifetime of PBA is quenched by molecular oxygen. This property has been exploited to measure oxygen concentration fluctuations in single living cells.[8]

B. DNA and Analyte Detection

Nanoparticles formulated with PBA have been developed for the fluorimetric determination of DNA.[9] In one such system, the fluorescence of PBA/β-cyclodextrin nanoparticles is quenched by the presence of DNA, allowing for its quantification.[9]

C. Electrochemical Biosensors

PBA is widely used as a molecular linker to non-covalently functionalize graphene and carbon nanotube surfaces via π-π stacking.[3][5][10] The pyrene group anchors strongly to the carbon lattice, while the exposed carboxylic acid group is used to covalently immobilize biorecognition elements like enzymes or antibodies.[4][10] This has been successfully applied to create sensors for:

-

Glucose: By immobilizing glucose oxidase on a PBA/graphene composite.[10]

-

Cancer Cells: By conjugating antibodies to PBA-functionalized electrodes for the label-free detection of hepatic cancer cells.[11]

-

Viruses: By attaching SARS-CoV-2 spike antibodies to PBA-functionalized graphene sheets.[4]

Quantitative Data for PBA-Based Sensors

| Sensor Type | Analyte | Key Performance Metrics |

| Fluorescence Lifetime | Intracellular O₂ | Lifetime decreases from 185 ns (low O₂) to 55 ns (high O₂).[8] |

| Fluorescence Quenching | Calf Thymus DNA | Linear Range: 0.2-15 µg/mL; Detection Limit: 0.01 µg/mL.[9] |

| Electrochemical | Glucose | Linear Range: Up to 5 mmol/L; Detection Limit: 0.085 mmol/L.[10] |

| Electrochemical | Hepatic Cancer Cells | Detection Range: 1 × 10³ to 3 × 10⁵ cells/mL.[11] |

Enhancing Intracellular and Transdermal Drug Delivery

A novel application of PBA is its use as a delivery-enhancing agent. When paired with arginine-rich cell-penetrating peptides (CPPs), PBA acts as a hydrophobic counteranion that dramatically alters and improves their mechanism of cellular entry.[12][13]

Mechanism of Action:

In the absence of PBA, CPPs are typically taken up by cells via endocytosis, a slow process that often results in the cargo being trapped in endosomes. The addition of pyrenebutyrate facilitates the direct translocation of the CPP-cargo complex across the cell membrane, leading to rapid and diffuse distribution throughout the cytosol within minutes.[12] This approach has been successfully used to deliver proteins (like EGFP) into cultured neurons and to enhance the transdermal delivery of drugs.[12][13]

Conclusion

This compound is a remarkably versatile molecule whose applications in biochemical research are both broad and deep. From providing nuanced insights into protein and membrane dynamics to forming the foundation of sensitive biosensors and innovative drug delivery platforms, PBA continues to be a powerful tool for scientists. Its utility is rooted in its unique, environment-sensitive fluorescence and its chemical tractability, ensuring its continued relevance in advancing molecular and cellular research.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound N-hydroxysuccinimide ester, 114932-60-4 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The holy grail of pyrene-based surface ligands on the sensitivity of graphene-based field effect transistors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00036E [pubs.rsc.org]

- 6. lumiprobe.com [lumiprobe.com]

- 7. γ-Oxo-1-pyrenebutyric acid used for fluorescent detection of serum albumins and trypsin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence determination of DNA with this compound nanoparticles coated with beta-cyclodextrin as a fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "The Electrochemical Properties of this compound/Graphene Compos" by Min Wang, Jiong Wang et al. [jelectrochem.xmu.edu.cn]

- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 12. Direct and rapid cytosolic delivery using cell-penetrating peptides mediated by pyrenebutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combining poly-arginine with the hydrophobic counter-anion 4-(1-pyrenyl)-butyric acid for protein transduction in transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Pyrenebutyric Acid: An In-Depth Technical Guide to its Application as a Fluorescent Probe for Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe widely utilized in biochemical and biophysical research to investigate the structure, function, and dynamics of biomolecules.[1] Its unique photophysical properties, particularly its sensitivity to the local microenvironment, make it an invaluable tool for studying proteins, lipids, and nucleic acids.[2][3] This technical guide provides a comprehensive overview of the principles, applications, and experimental protocols for using PBA as a fluorescent probe.

The core of PBA's utility lies in its pyrene moiety, a polycyclic aromatic hydrocarbon with a characteristically long fluorescence lifetime and the ability to form excited-state dimers known as excimers.[4] The fluorescence emission of the pyrene monomer is highly sensitive to the polarity of its surroundings.[5] In non-polar environments, the emission spectrum exhibits well-resolved vibronic bands, while in polar environments, these bands are broadened. This solvatochromic shift provides information about the hydrophobicity of the probe's location, such as the hydrophobic pockets of proteins or the core of lipid micelles.[1][6]

Furthermore, at sufficiently high local concentrations, an excited-state pyrene monomer can interact with a ground-state pyrene molecule to form an excimer, which emits light at a longer, red-shifted wavelength compared to the monomer.[7] The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a sensitive measure of the proximity of pyrene moieties, providing a molecular ruler for studying conformational changes, intermolecular interactions, and the organization of labeled biomolecules.[4]

Core Principles of this compound Fluorescence

The fluorescence properties of PBA are governed by several key principles that are exploited in its application as a biomolecular probe. Understanding these principles is crucial for the design and interpretation of experiments.

Environmental Sensitivity and Polarity Probing

The pyrene moiety of PBA exhibits a fluorescence emission spectrum with distinct vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the Py scale, is particularly sensitive to the polarity of the microenvironment. In a non-polar environment, the I₁/I₃ ratio is low, whereas in a polar environment, it is high. This property allows PBA to probe the hydrophobicity of its binding site on a biomolecule.

Excimer Formation and Proximity Sensing

When two pyrene moieties are in close proximity (within ~10 Å), the excited-state monomer can form a complex with a ground-state monomer, leading to the formation of an excimer.[8] The excimer has a distinct, broad, and red-shifted emission spectrum centered around 480 nm.[7] The ratio of excimer to monomer fluorescence intensity is directly related to the proximity and mobility of the pyrene probes. This principle is widely used to monitor:

-

Protein folding and conformational changes

-

Protein-protein interactions

-

Lipid bilayer dynamics and phase transitions

-

Nucleic acid hybridization

Fluorescence Quenching

The fluorescence of PBA can be quenched by various molecules, a process that leads to a decrease in fluorescence intensity.[9] Quenching can occur through several mechanisms, including collisional (dynamic) quenching and static quenching.[9][10] A common quencher is molecular oxygen, which can dynamically quench pyrene fluorescence.[11] This sensitivity to oxygen can be utilized to measure local oxygen concentrations in biological systems.[11][12]

Data Presentation: Photophysical and Binding Properties of this compound

The following tables summarize key quantitative data for this compound, providing a reference for experimental design and data analysis.

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions |

| Molar Mass | 288.34 g/mol | - |

| CAS Number | 3443-45-6 | - |

| Appearance | White to yellow-beige powder | Solid state |

| Melting Point | 184-186 °C | - |

| Solubility | Good in DMSO, DCM, Chloroform; Partially soluble in water | - |

| Monomer Excitation (λex) | ~345 nm | In solution |

| Monomer Emission (λem) | 375 - 400 nm (vibronic bands) | Dependent on solvent polarity |

| Excimer Emission (λem) | ~480 nm | High local concentration |

| Fluorescence Lifetime (τ) | 55 - 185 ns | In single living cells, dependent on oxygen concentration[12] |

| Fluorescence Lifetime (τ) | ~215 ns | In fixed cells under nitrogen atmosphere[12] |

Table 2: Binding and Interaction Data of this compound with Biomolecules

| Biomolecule | Parameter | Value | Method |

| Bovine Serum Albumin (BSA) | Interaction | Quenching of PBA fluorescence | Fluorescence Spectroscopy |

| Human Serum Albumin (HSA) | Interaction | Quenching of PBA fluorescence | Fluorescence Spectroscopy |

| Calf Thymus DNA (ct-DNA) | Detection Limit | 0.01 µg/mL | Fluorimetric method with PBA/β-CD nanoparticles[13] |

| Fish Sperm DNA (fs-DNA) | Detection Limit | 0.02 µg/mL | Fluorimetric method with PBA/β-CD nanoparticles[13] |

| Rabbit Heart Mitochondria | Uptake | 0.843 ± 0.087 nmol/mg dried weight | -[11] |

Experimental Protocols

Detailed methodologies are provided for key experiments utilizing PBA as a fluorescent probe.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the covalent labeling of a protein with PBA using a carbodiimide-mediated reaction to activate the carboxylic acid group of PBA for reaction with primary amines on the protein surface.

Materials:

-

This compound (PBA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4, amine-free)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

-

Activation of PBA: a. Dissolve PBA in anhydrous DMF or DMSO to a final concentration of 10-20 mM. b. Add a 1.5-fold molar excess of EDC and NHS to the PBA solution. c. Incubate the mixture at room temperature for 1-2 hours in the dark to form the NHS ester of PBA.

-

Protein Labeling: a. Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). b. Add the activated PBA-NHS ester solution to the protein solution. The molar ratio of probe to protein should be optimized for the specific protein and desired degree of labeling (start with a 10:1 to 20:1 molar ratio). c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching the Reaction: a. Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted PBA-NHS ester. b. Incubate for 30 minutes at room temperature.

-

Purification: a. Remove unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. b. Alternatively, dialyze the labeled protein against the storage buffer extensively.

-

Characterization: a. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). b. Determine the concentration of covalently bound PBA by measuring the absorbance at its absorption maximum (~345 nm) and using its molar extinction coefficient. c. Calculate the degree of labeling (moles of PBA per mole of protein).

Protocol 2: Determination of Critical Micelle Concentration (CMC) of Surfactants

This protocol outlines the use of PBA to determine the CMC of surfactants, leveraging the change in the probe's microenvironment upon micelle formation.

Materials:

-

This compound (PBA) stock solution in a volatile organic solvent (e.g., acetone or ethanol)

-

Surfactant of interest

-

Aqueous buffer (e.g., deionized water or PBS)

-

Fluorometer

Procedure:

-

Sample Preparation: a. Prepare a series of surfactant solutions in the aqueous buffer with concentrations spanning the expected CMC. b. To a set of clean vials, add a small aliquot of the PBA stock solution. c. Evaporate the solvent completely to leave a thin film of PBA. The final concentration of PBA in the surfactant solutions should be low (e.g., 1-2 µM) to minimize excimer formation. d. Add the prepared surfactant solutions to the vials containing the PBA film. e. Gently mix and allow the samples to equilibrate for several hours or overnight in the dark.

-

Fluorescence Measurement: a. Set the excitation wavelength of the fluorometer to ~334 nm.[2] b. Record the fluorescence emission spectrum from 350 nm to 450 nm for each surfactant concentration. c. From each spectrum, determine the fluorescence intensities of the first (~372 nm, I₁) and third (~383 nm, I₃) vibronic peaks.[2]

-

Data Analysis: a. Plot the ratio of the fluorescence intensities (I₁/I₃ or I₃/I₁) as a function of the surfactant concentration (or log of the concentration). b. The plot will typically show a sigmoidal curve. The inflection point of this curve corresponds to the CMC.[14] This can be determined from the intersection of the two linear portions of the plot or by fitting the data to a sigmoidal function.[14]

Protocol 3: Monitoring Biomolecular Interactions using Fluorescence Spectroscopy

This protocol provides a general framework for studying the interaction between a PBA-labeled biomolecule and its binding partner.

Materials:

-

PBA-labeled biomolecule (e.g., protein)

-

Unlabeled binding partner (ligand)

-

Interaction buffer (e.g., PBS, HEPES)

-

Fluorometer

Procedure:

-

Sample Preparation: a. Prepare a stock solution of the PBA-labeled biomolecule and the unlabeled ligand in the interaction buffer. b. In a cuvette, add a fixed concentration of the PBA-labeled biomolecule. c. Titrate the solution with increasing concentrations of the unlabeled ligand. d. After each addition, allow the sample to equilibrate for a sufficient time.

-

Fluorescence Measurement: a. For each titration point, record the fluorescence emission spectrum of PBA (e.g., from 350 nm to 550 nm) with an excitation wavelength of ~345 nm.

-

Data Analysis: a. Analyze the changes in the fluorescence spectrum upon addition of the ligand. This could be a change in fluorescence intensity, a shift in the emission maximum, or a change in the Ie/Im ratio if excimer formation is relevant. b. Plot the change in the fluorescence signal as a function of the ligand concentration. c. Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the binding affinity (Kd).[15]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound as a fluorescent probe.

Caption: Experimental workflow for using this compound as a fluorescent probe.

References

- 1. γ-Oxo-1-pyrenebutyric acid used for fluorescent detection of serum albumins and trypsin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 6. journalcsij.com [journalcsij.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein labeling protocol [abberior.rocks]

- 9. "The Electrochemical Properties of this compound/Graphene Compos" by Min Wang, Jiong Wang et al. [jelectrochem.xmu.edu.cn]

- 10. 1-Pyrenebutanoic acid | C20H16O2 | CID 76977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Characterization of the oxygen probe pyrenebutyric acid in rabbit heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence determination of DNA with this compound nanoparticles coated with beta-cyclodextrin as a fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad.com [bio-rad.com]

Pyrene Derivatives in Fluorescence Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrene and its derivatives have long been cornerstone fluorophores in the world of biological and chemical research. Their unique photophysical properties, including a long fluorescence lifetime, high quantum yield, and pronounced sensitivity to the local microenvironment, make them exceptionally versatile tools for a wide array of fluorescence studies. This technical guide provides a comprehensive overview of the application of pyrene derivatives, with a focus on their use in studying protein conformation, membrane dynamics, and drug delivery systems.

Core Principles of Pyrene Fluorescence

The utility of pyrene as a fluorescent probe stems from two key characteristics of its emission spectrum: the fine structure of its monomer emission and the formation of an excited-state dimer, known as an excimer.

Monomer Emission and Environmental Polarity: The fluorescence emission spectrum of a pyrene monomer exhibits five distinct vibronic bands. The ratio of the intensity of the first vibronic band (I1) to the third (I3) is highly sensitive to the polarity of the probe's immediate surroundings. In a non-polar environment, the I1/I3 ratio is low, while in a polar environment, the ratio is significantly higher. This property allows for the precise characterization of the polarity of protein binding sites, lipid bilayers, and other microenvironments.

Excimer Formation and Proximity Sensing: When two pyrene molecules are in close proximity (approximately 10 Å), an excited-state dimer, or excimer, can form upon excitation of one of the pyrenes.[1][2] This excimer exhibits a characteristic broad, red-shifted emission band, typically centered around 470 nm, which is distinct from the structured monomer emission.[3][4] The ratio of excimer to monomer fluorescence intensity (IE/IM) is a sensitive measure of the proximity of the two pyrene moieties. This phenomenon is widely exploited to study intramolecular distances in proteins and polymers, as well as intermolecular interactions such as protein-protein binding, membrane fusion, and lipid dynamics.[5][6]

Data Presentation: Photophysical Properties of Selected Pyrene Derivatives

The selection of an appropriate pyrene derivative is critical for the success of any fluorescence study. The tables below summarize the key photophysical properties of several commonly used pyrene derivatives to facilitate comparison and selection.

| Derivative Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent/Environment | Reference(s) |

| Pyrene | 335 | 374, 384, 394 | 0.32 - 0.65 | Cyclohexane | [7] |

| 1-Pyrenebutyric acid | ~345 | ~377, ~397 | 0.19 - 0.93 | Various | [8] |

| N-(1-Pyrene)maleimide | ~340 | ~376, ~396 | - | - | [9] |

| 1-Pyrenemethanol | ~345 | ~378, ~398 | - | - | [4] |

| Pyrenedecanoic acid | ~345 | ~378, ~398 | - | Membranes | [5][10] |

| 1-Acetylpyrene | 368 - 372 | 402 - 442 | 0.01 - 0.10 | Various Solvents | [11] |

Note: Quantum yields are highly dependent on the solvent and local environment. The values presented here are for comparative purposes. Please consult the primary literature for specific experimental conditions.

Experimental Protocols

Protocol 1: Labeling of Proteins with N-(1-Pyrene)maleimide

This protocol describes the labeling of cysteine residues in a protein with the thiol-reactive probe N-(1-pyrene)maleimide (NPM).

Materials:

-

Protein of interest with at least one cysteine residue

-

N-(1-Pyrene)maleimide (NPM)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer and Fluorometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in PBS buffer to a final concentration of 1-5 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol groups, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.

-

Remove excess TCEP by dialysis or using a desalting column equilibrated with PBS.

-

-

NPM Stock Solution Preparation:

-

Prepare a 10 mM stock solution of NPM in anhydrous DMF or DMSO immediately before use. Protect the solution from light.

-

-

Labeling Reaction:

-

Purification of Labeled Protein:

-

Quench the reaction by adding a small molecule thiol like β-mercaptoethanol to a final concentration of 10 mM to consume any unreacted NPM.

-

Separate the labeled protein from unreacted NPM and quenching reagent using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the protein, which are typically the first to elute and will be visibly fluorescent.

-

-

Determination of Labeling Efficiency:

-

Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (around 340 nm).

-